
Alprenolol
Übersicht
Beschreibung
Alprenolol, also known as alfeprol, alpheprol, and alprenololum, is a non-selective beta blocker as well as a 5-HT 1A and 5-HT 1B receptor antagonist . It was used in the treatment of angina pectoris . It is no longer marketed by AstraZeneca, but may still be available from other pharmaceutical companies or generically .
Synthesis Analysis
The enantiopure ®-chlorohydrin (>99% ee) was used for the synthesis of a series of model ®-(+)-β-blockers, including alprenolol .Molecular Structure Analysis
Alprenolol has a molecular formula of C15H23NO2 . Its average mass is 249.349 Da and its monoisotopic mass is 249.172882 Da .Chemical Reactions Analysis
Alprenolol’s chemical reactions have been studied in various contexts. For instance, it was found that the lipase-catalyzed kinetic resolution was an asymmetric step in the synthesis of both enantiomers of adrenergic β-blockers .Physical And Chemical Properties Analysis
Alprenolol has a molecular weight of 285.81 . It is a secondary alcohol that is propan-2-ol substituted by a 2-allylphenoxy group at position 1 and an isopropylamino group at position 3 .Wissenschaftliche Forschungsanwendungen
Alprenolol: A Comprehensive Analysis of Scientific Research Applications
Treatment of Heart Diseases: Alprenolol, as a β-adrenergic antagonist, has applications in the treatment of various heart conditions. Its sustained release could be particularly beneficial, potentially reducing side effects associated with continuous use .
Neurodegenerative Disease Research: Research has identified Alprenolol hydrochloride as a potential anti-prion compound. Docking simulation analysis suggests it fits into a hotspot within mouse PrPC, which is a structure known to be vulnerable in neurodegenerative diseases caused by abnormal protein aggregation .
Hypertension and Angina Pectoris Management: Alprenolol is used in the management of hypertension and angina pectoris. It is a nonselective beta-adrenoreceptor blocker with intrinsic sympathomimetic activity, which has been investigated for its efficacy in these conditions .
Secondary Prevention in Post-Myocardial Infarction: There has been research, notably a Danish multicenter study, investigating the use of Alprenolol for secondary prevention in patients who have had myocardial infarction .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZJSJFMUHDSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045127 | |
| Record name | Alprenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.88e-01 g/L | |
| Record name | Alprenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
| Record name | Alprenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alprenolol | |
CAS RN |
13655-52-2 | |
| Record name | Alprenolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13655-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alprenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013655522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alprenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alprenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alprenolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPRENOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K5MQ27W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107-109 °C, 107 - 109 °C | |
| Record name | Alprenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Alprenolol?
A1: Alprenolol exerts its pharmacological effects primarily by competitively binding to β-adrenergic receptors, specifically the β1- and β2-adrenoceptor subtypes [, , ]. This binding inhibits the actions of endogenous catecholamines like adrenaline and noradrenaline, effectively blocking their downstream effects.
Q2: How does Alprenolol affect adenylate cyclase activity?
A2: By antagonizing β-adrenergic receptors, Alprenolol prevents the activation of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP) []. This inhibition of cAMP production has cascading effects on various cellular processes regulated by cAMP, such as heart rate, contractility, and lipolysis [, ].
Q3: Does Alprenolol exhibit any intrinsic sympathomimetic activity (ISA)?
A3: Research suggests that Alprenolol possesses weak partial agonist activity at β-adrenergic receptors, particularly at higher concentrations and in certain tissues like the uterus []. This means that while primarily acting as an antagonist, it can also induce a slight stimulatory effect on the receptors.
Q4: What is the molecular formula and weight of Alprenolol?
A4: The molecular formula of Alprenolol is C15H23NO2, and its molecular weight is 249.35 g/mol.
Q5: How does the structure of Alprenolol relate to its β-adrenergic receptor binding affinity and selectivity?
A5: The structure of Alprenolol comprises an aromatic ring linked to an ethanolamine side chain via an ether linkage []. This specific arrangement, particularly the stereochemistry of the (-) isomer, contributes to its high affinity for β-adrenergic receptors. Modifications to the aromatic ring or side chain can significantly alter its potency and selectivity for β1- vs. β2-adrenoceptors [, ].
Q6: Have researchers developed any derivatives or analogs of Alprenolol?
A6: Yes, scientists have synthesized various Alprenolol derivatives, such as Alprenolol-Jeffamines, aiming to modify its pharmacological properties like potency, selectivity, and duration of action []. These studies provide valuable insights into structure-activity relationships for optimizing β-adrenergic receptor antagonism.
Q7: How is Alprenolol metabolized in the body?
A7: Alprenolol undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of metabolites like 4-hydroxyalprenolol [, , ]. This extensive hepatic metabolism contributes to its relatively low oral bioavailability.
Q8: Does the presence of 4-hydroxyalprenolol contribute to the overall pharmacological effect of Alprenolol?
A8: Studies indicate that 4-hydroxyalprenolol also possesses β-adrenergic blocking activity, albeit with lower potency than Alprenolol []. Therefore, the metabolite contributes to the overall therapeutic effect, although the extent of its contribution can vary depending on factors like dose, route of administration, and individual patient metabolism.
Q9: What are some potential areas for future research on Alprenolol?
A10: Further research could explore the potential of targeted drug delivery systems to improve the bioavailability and reduce the hepatic first-pass metabolism of Alprenolol []. Additionally, investigating the long-term effects of Alprenolol on energy metabolism and adrenergic responses could provide valuable insights into its chronic use [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)

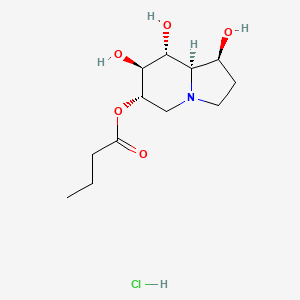
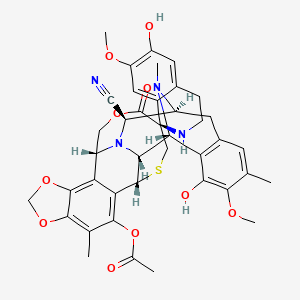

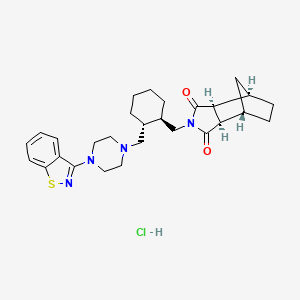
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
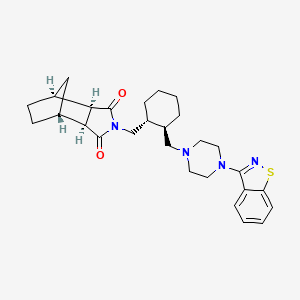


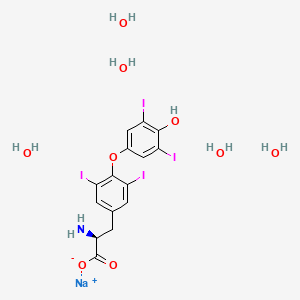

![N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride](/img/structure/B1662792.png)